N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide
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Overview
Description
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide typically involves multiple steps. One common approach is the reaction of cyclopropane-1,1-dicarboxylic acid with (1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propan-1-amine under dehydrating conditions to form the desired amide bonds. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide groups can be reduced to amines using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: HNO3, Br2, FeCl3 (ferric chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB): Known for its use in OLEDs as a hole transport material.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD): Also used in OLEDs and organic electronic devices for its hole transport properties.
Uniqueness
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl
Properties
CAS No. |
878288-71-2 |
---|---|
Molecular Formula |
C33H36N2O4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-N,1-N'-bis[(1R)-2-hydroxy-2-methyl-1-naphthalen-1-ylpropyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C33H36N2O4/c1-31(2,38)27(25-17-9-13-21-11-5-7-15-23(21)25)34-29(36)33(19-20-33)30(37)35-28(32(3,4)39)26-18-10-14-22-12-6-8-16-24(22)26/h5-18,27-28,38-39H,19-20H2,1-4H3,(H,34,36)(H,35,37)/t27-,28-/m1/s1 |
InChI Key |
NOUPQEPMCMYOLS-VSGBNLITSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)N[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)O)O |
Canonical SMILES |
CC(C)(C(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)NC(C4=CC=CC5=CC=CC=C54)C(C)(C)O)O |
Origin of Product |
United States |
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